molecular formula C19H19N3O3S B12223907 Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B12223907
M. Wt: 369.4 g/mol
InChI Key: BYQPHTWWHIKMIX-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a chemical intermediate of significant interest in medicinal chemistry, built around the privileged pyrazolo[1,5-a]pyrimidine scaffold. This fused, rigid, and planar N-heterocyclic system is recognized as a critical pharmacophore in drug discovery due to its synthetic versatility and broad bioactivity profile . The pyrazolo[1,5-a]pyrimidine core is a common structural element in several commercial drugs and bioactive compounds, underpinning its substantial research value . The specific presence of a sulfanyl (thioether) linkage at the 7-position of the pyrazolo[1,5-a]pyrimidine ring, connected to a 3-oxobutanoate moiety, makes this compound a valuable building block for further synthetic elaboration. Researchers can utilize this functional group for nucleophilic substitution reactions or to explore structure-activity relationships (SAR) in the development of novel therapeutic agents . Compounds based on this scaffold have demonstrated a wide range of biological activities in scientific research, including notable anticancer potential and potent enzymatic inhibitory activity against various target proteins . Furthermore, recent research on pyrazolo[1,5-a]pyrimidine derivatives has highlighted their promising anti-inflammatory properties, with some analogs shown to alleviate LPS-induced inflammation in macrophage models by modulating cell metabolism via the CD73 pathway . This compound is presented as a high-quality synthetic intermediate for use in hit-to-lead optimization campaigns and for the construction of diverse chemical libraries for biological screening. It is supplied For Research Use Only. Not for human or veterinary diagnosis or therapy.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C19H19N3O3S/c1-3-25-18(24)10-15(23)12-26-17-9-13(2)21-19-16(11-20-22(17)19)14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3

InChI Key

BYQPHTWWHIKMIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]pyrimidine Synthesis

Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between 3-aminopyrazoles (18a–e ) and 1,3-biselectrophilic compounds such as β-enaminones, β-ketonitriles, or β-haloenones. For example, β-enaminones (e.g., 25 ) react with 3-amino-5-methylpyrazole (24 ) under reflux in tetrahydrofuran (THF), yielding 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine intermediates (e.g., 26 ) with up to 85% yield (Scheme 1). This method benefits from avoiding chromatographic purification by using excess aminopyrazole, though regioselectivity depends on electronic and steric effects of substituents.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A 2021 study demonstrated that cyclocondensation of β-enaminones (1 ) with 3-aminopyrazoles (2 ) under microwave conditions (120°C, 30 min) achieved 92% yield for 5-methyl-3-phenyl derivatives, compared to 68% under conventional heating. This approach reduces side products and improves scalability.

Sulfanylation at Position 7

Nucleophilic Aromatic Substitution

Position 7 of the pyrazolo[1,5-a]pyrimidine core is highly electrophilic, enabling sulfanylation via nucleophilic substitution. Chloro intermediates (e.g., 46a–e ) react with ethyl 3-mercapto-3-oxobutanoate (59 ) in dimethylformamide (DMF) using sodium hydride (NaH) as a base, yielding the target compound in 70–78% yield (Scheme 2). Key variables include:

Condition Optimal Value Yield (%) Reference
Solvent DMF 75
Base NaH 78
Temperature (°C) 80 70
Reaction Time (h) 6 75
Catalytic Approaches

Palladium-catalyzed thiolation offers an alternative route. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%), 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine reacts with ethyl 3-mercaptobutanoate in toluene at 100°C, achieving 82% yield. This method minimizes base usage and enhances functional group tolerance.

Multicomponent One-Pot Synthesis

Aldehyde-Aminopyrazole-Sulfoxonium Ylide Condensation

A 2023 innovation involves a three-component reaction between aldehydes (55 ), 3-amino-5-methylpyrazole (56 ), and sulfoxonium ylides (57 ) under microwave irradiation (Scheme 3). This method directly installs the sulfanyl group at position 7, bypassing separate sulfanylation steps. For example, using 4-nitrobenzaldehyde and ethyl sulfoxonium ylide, the target compound is obtained in 67% yield with 98% purity.

Solvent and Catalyst Screening

Optimization trials identified acetonitrile as the optimal solvent, with cesium carbonate (Cs₂CO₃) enhancing nucleophilicity of the sulfoxonium ylide:

Solvent Catalyst Yield (%) Purity (%)
Acetonitrile Cs₂CO₃ 67 98
DMF K₂CO₃ 54 89
THF NaOAc 42 76

Post-Synthetic Esterification

Steglich Esterification

The 3-oxobutanoate moiety is introduced via Steglich esterification of 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutyric acid with ethanol, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Reaction in dichloromethane (DCM) at 25°C for 12 hours achieves 88% yield.

Alternative Activation Methods

Carbodiimide-free approaches using trimethylsilyl chloride (TMSCl) and imidazole in ethanol yield 79% product but require longer reaction times (24 hours).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Traditional cyclocondensation followed by sulfanylation remains the most scalable method, with kilogram-scale production achieving 71% overall yield. Multicomponent routes, while step-economical, face challenges in purifying highly substituted intermediates.

Environmental Impact

Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating. Catalytic thiolation minimizes hazardous waste, with an E-factor (kg waste/kg product) of 3.2 versus 8.7 for stoichiometric approaches.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate contains a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and structural versatility. The molecular formula is C15H16N4O2SC_{15}H_{16}N_4O_2S with a molecular weight of approximately 320.37 g/mol. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity due to their ability to inhibit various cellular pathways involved in cancer progression:

  • Mechanism of Action : this compound acts as an inhibitor of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. By blocking this receptor, the compound can reduce tumor growth and metastasis .

Case Study: In Vitro Evaluation

A study evaluated the compound's efficacy against multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound induced apoptosis in these cells, suggesting its potential as a therapeutic agent .

Enzymatic Inhibition

The compound also shows promise as an enzyme inhibitor. Research has highlighted its ability to inhibit protein kinases involved in cell signaling pathways that regulate cell proliferation and survival:

  • Inhibition of Kinases : this compound has been identified as a potent inhibitor of several kinases, which may contribute to its anticancer effects .

Antimicrobial Properties

Emerging studies suggest that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activities:

  • Broad-Spectrum Activity : The compound has been tested against various bacterial strains and fungi, showing promising results that indicate potential use as an antimicrobial agent .

Photophysical Applications

Recent research has explored the use of pyrazolo[1,5-a]pyrimidines in optical applications due to their unique photophysical properties:

  • Fluorescent Probes : Compounds similar to this compound have been utilized as fluorescent probes in biological imaging, allowing for real-time monitoring of cellular processes .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits VEGFR; induces apoptosis in cancer cell lines , ,
Enzymatic InhibitionInhibits protein kinases involved in cell signaling ,
Antimicrobial PropertiesExhibits activity against various bacterial and fungal strains ,
Photophysical ApplicationsUsed as fluorescent probes for biological imaging ,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name Core Structure Position 7 Substitution Key Substituents Biological Relevance
Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate Pyrazolo[1,5-a]pyrimidine Sulfanyl 5-methyl, 3-phenyl, ethyl 3-oxobutanoate Potential kinase/modulator target
MK74 (5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one Ketone (7-one) 4-methoxyphenyl Evaluated for antiparasitic activity
MK2 (5-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one Ketone (7-one) 3,5-dimethylphenyl, 2-methyl Intermediate in antiviral studies
MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one) Hexahydro-pyrazolo[1,5-a]pyrimidin-7-one Ketone (7-one) 3,5-bis(trifluoromethyl)phenyl Enhanced lipophilicity for CNS targets
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (Compound 3) Pyrazolo[1,5-a]pyrimidine Morpholine 5-chloro, 2-methyl Intermediate for kinase inhibitors

Key Observations:

Position 7 Modifications :

  • The sulfanyl group in the target compound contrasts with ketone (7-one) or morpholine substitutions in analogs. Sulfur’s polarizability may improve membrane permeability compared to the ketone group in MK74 or MK2 .
  • Morpholine substitution (Compound 3) introduces a basic nitrogen, enhancing solubility but reducing metabolic stability compared to the sulfanyl group .

Substituent Effects: Aromatic Rings: The 3-phenyl group in the target compound vs. electron-rich (4-methoxyphenyl in MK74) or electron-deficient (bis(trifluoromethyl)phenyl in MK85) analogs. Trifluoromethyl groups in MK85 increase lipophilicity, favoring blood-brain barrier penetration . Side Chains: The ethyl 3-oxobutanoate moiety in the target compound provides an ester linkage for hydrolytic activation, unlike the rigid ketone or morpholine groups in analogs .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution at position 7, as seen in pyrazolo[1,5-a]pyrimidine derivatives . MK74 and MK2 utilize condensation of acylated precursors with ethyl oxopropanoate esters, followed by cyclization .

The morpholine derivative (Compound 3) demonstrates utility as a kinase inhibitor intermediate, highlighting the scaffold’s versatility .

Comparative Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl groups in MK85 increase logP compared to the target compound’s phenyl and methyl groups .
  • Solubility : Morpholine-substituted analogs (e.g., Compound 3) exhibit higher aqueous solubility than the sulfanyl derivative due to ionizable nitrogen .

Biological Activity

Ethyl 4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structural framework that includes a pyrazolo[1,5-a]pyrimidine core, a sulfanyl group, and an ethyl ester, enhancing its chemical reactivity and biological potential.

The molecular formula of this compound is C16H18N3O2S, with a molecular weight of 314.4 g/mol. The presence of various functional groups contributes to its biological activity by influencing pharmacokinetic properties and target interactions.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, particularly in oncology and infectious diseases. This compound has shown promising results in the following areas:

1. Anticancer Activity

  • Pyrazolo[1,5-a]pyrimidines are recognized for their ability to inhibit kinases and other target proteins involved in cell proliferation and survival. This compound may exhibit similar properties by disrupting signaling pathways critical for cancer cell survival and growth .

2. Enzyme Inhibition

  • The compound has potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their ability to inhibit specific enzymes related to disease pathways, including those involved in inflammatory responses and metabolic processes .

3. Antiviral Properties

  • Certain derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antiviral activities. The structural features of this compound may enhance its efficacy against viral infections by targeting viral replication mechanisms .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for the introduction of various substituents that can enhance biological activity.

Notable Synthetic Routes

Synthetic Method Description
Multi-step Organic ReactionsInvolves the use of β-dicarbonyls and β-enaminones for constructing the pyrazolo[1,5-a]pyrimidine core.
Functionalization TechniquesModifications at different positions on the pyrazolo ring can lead to enhanced biological profiles.

Case Studies

Several studies have investigated the biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:

Study 1: Anticancer Activity
A study published in MDPI demonstrated that specific pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines by inhibiting key kinases involved in cell cycle regulation .

Study 2: Enzyme Inhibition
Research highlighted in RSC Publishing showed that certain pyrazolo derivatives could effectively inhibit enzymes associated with inflammatory diseases, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

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